Cas no 90365-56-3 ((+)-Indolactam V)

(+)-Indolactam Vは、天然に存在するアルカロイドの一種で、プロテインキナーゼC(PKC)の強力な活性化剤として知られています。その特異的な立体構造により、PKCアイソフォームに対して高い選択性を示し、細胞内シグナル伝達経路の研究において重要なツールとして利用されています。特に、神経科学やがん研究分野で、細胞増殖や分化のメカニズム解明に貢献しています。高い純度と安定性を備えており、再現性のある実験結果が得られる点が特徴です。また、その独特な化学構造は、医薬品開発におけるリード化合物としても注目されています。

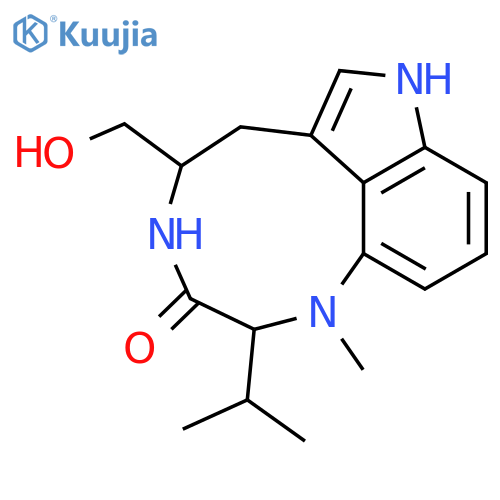

(+)-Indolactam V structure

商品名:(+)-Indolactam V

(+)-Indolactam V 化学的及び物理的性質

名前と識別子

-

- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-(9CI)

- (+)-Indolactam V

- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-...

- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-(9C

- NSC_105000

- (10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.0^{4,15]pentadeca-1,4(15),5,7-tetraen-11-one

- BDBM86430

- SMP2_000017

- 90365-56-3

- (-)-Indolactam V (low PS)

- CAS_105000

-

- インチ: InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)

- InChIKey: LUZOFMGZMUZSSK-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO

計算された属性

- せいみつぶんしりょう: 301.179

- どういたいしつりょう: 301.179

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 68.4Ų

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.166

- ふってん: 584°C at 760 mmHg

- フラッシュポイント: 307°C

- 屈折率: 1.589

- ようかいせい: 使用できません

(+)-Indolactam V 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-203085-300µg |

(+)-Indolactam V, |

90365-56-3 | 300µg |

¥827.00 | 2023-09-05 | ||

| TRC | I577423-25mg |

(+)-Indolactam V |

90365-56-3 | 25mg |

$ 19000.00 | 2023-09-07 | ||

| TRC | I577423-10mg |

(+)-Indolactam V |

90365-56-3 | 10mg |

$5465.00 | 2023-05-18 | ||

| TRC | I577423-5mg |

(+)-Indolactam V |

90365-56-3 | 5mg |

$3003.00 | 2023-05-18 | ||

| TRC | I577423-2.5mg |

(+)-Indolactam V |

90365-56-3 | 2.5mg |

$1613.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203085-300 µg |

(+)-Indolactam V, |

90365-56-3 | 300µg |

¥827.00 | 2023-07-10 |

(+)-Indolactam V 関連文献

-

Noah F. Fine Nathel,Tejas K. Shah,Sarah M. Bronner,Neil K. Garg Chem. Sci. 2014 5 2184

-

Alescia Cullen,Leanne A. Pearson,Rabia Mazmouz,Tianzhe Liu,Angela H. Soeriyadi,Sarah E. Ongley,Brett A. Neilan Nat. Prod. Rep. 2019 36 1117

-

3. Synthestic approaches to the teleocidin-related tumour promoters: a total synthesis of (±)-indolactam VStephen E. de Laszlo,Steven V. Ley,Roderick A. Porter J. Chem. Soc. Chem. Commun. 1986 344

-

Shu-Ming Li Nat. Prod. Rep. 2010 27 57

-

5. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody J. Chem. Soc. Chem. Commun. 1988 589

90365-56-3 ((+)-Indolactam V) 関連製品

- 90365-57-4((-)-Indolactam V)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬